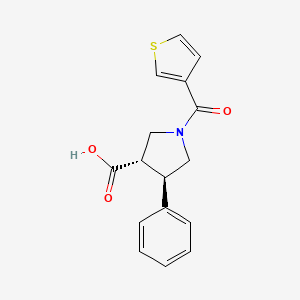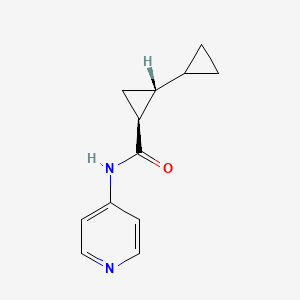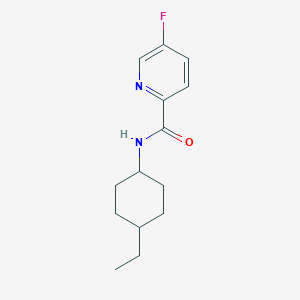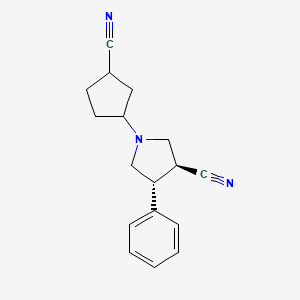![molecular formula C9H11F3N2OS B7336361 (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7336361.png)
(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a morpholine derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine in lab experiments include its potent biological activity, its ability to inhibit specific enzymes or proteins, and its potential use as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine. One potential direction is the development of new analogs or derivatives with improved potency and selectivity. Another direction is the study of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity and side effects. Overall, this compound is a promising compound with many potential applications in the field of medicinal chemistry.
合成法
The synthesis of (2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine involves the reaction of 2-methylmorpholine with trifluoromethylthiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution reaction, where the nitrogen atom of the morpholine ring attacks the carbon atom of the thiocyanate group, leading to the formation of the thiazole ring. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent biological activity and has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2OS/c1-6-5-14(2-3-15-6)8-13-4-7(16-8)9(10,11)12/h4,6H,2-3,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHJEPIGZIOTK-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCO1)C2=NC=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-3-[(1R,2R)-2-methylsulfonylcyclohexyl]-1-(1-thiophen-2-ylethyl)urea](/img/structure/B7336278.png)
![3,3-dimethyl-N-[(1R,2R)-2-methylsulfonylcyclohexyl]-2-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7336285.png)
![(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7336289.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B7336291.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]-N-[(2R)-2-hydroxypropyl]-N-methylacetamide](/img/structure/B7336308.png)
![(1'R,4S)-N-(1,5-dimethylpyrazol-4-yl)sulfonylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7336311.png)



![(1S,2R)-2-cyclopropyl-N-[(3-methyltriazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7336337.png)
![N-[3-(3-fluorophenyl)cyclobutyl]-2-(oxan-4-yl)ethanesulfonamide](/img/structure/B7336340.png)

![N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]spiro[4.4]nonan-4-amine](/img/structure/B7336355.png)
